molecular formula C8H6N2O2 B14844059 4-Cyano-2-hydroxybenzamide

4-Cyano-2-hydroxybenzamide

Cat. No.: B14844059
M. Wt: 162.15 g/mol
InChI Key: CDQFBIXRKUIACS-UHFFFAOYSA-N
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Description

4-Cyano-2-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, along with an amide functional group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-hydroxybenzamide typically involves the reaction of 4-cyano-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the Schotten-Baumann reaction, where 4-cyano-2-hydroxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit enzymes like thrombin, which plays a role in cancer cell proliferation and metastasis . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzamide: Lacks the cyano group and has different chemical reactivity and biological activity.

    4-Cyano-3-hydroxybenzamide: Similar structure but with the hydroxyl group in a different position, leading to different chemical properties and reactivity.

Uniqueness

4-Cyano-2-hydroxybenzamide is unique due to the specific positioning of the cyano and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-cyano-2-hydroxybenzamide

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(10)12)7(11)3-5/h1-3,11H,(H2,10,12)

InChI Key

CDQFBIXRKUIACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C(=O)N

Origin of Product

United States

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